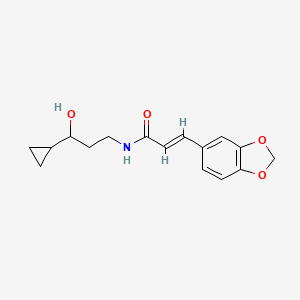

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide is a synthetic organic molecule that features a benzodioxole ring and a cyclopropyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide typically involves the following steps:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Alkylation: The benzodioxole ring is then alkylated with a suitable halide to introduce the prop-2-enamide group.

Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Hydroxylation: The final step involves the hydroxylation of the propyl chain to introduce the hydroxy group.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized conditions for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can target the double bond in the prop-2-enamide group, converting it to a single bond.

Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products

Oxidation: Ketones, aldehydes.

Reduction: Saturated amides.

Substitution: Halogenated or nitrated benzodioxole derivatives.

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Recent studies have indicated that derivatives of similar structures exhibit anticonvulsant properties. For instance, compounds with the N-substituted cinnamamide moiety have demonstrated significant efficacy in various animal models of epilepsy. The structure-activity relationship (SAR) analyses of these compounds suggest that modifications to the amide and olefin linkers can enhance anticonvulsant activity .

Case Study:

A related compound, KM-568, was tested for anticonvulsant activity in several models including the maximal electroshock test and the 6-Hz psychomotor seizure model. Results indicated effective seizure protection at doses ranging from 57–115 mg/kg, with an ED50 of 79.17 mg/kg . This highlights the potential for (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide to be explored for similar therapeutic effects.

Antitumor Activity

Compounds containing benzodioxole structures have been investigated for their anticancer potential. The presence of this moiety has been associated with inhibition of tumor growth in various cancer cell lines. Preliminary studies suggest that modifications to the benzodioxole can influence cytotoxicity and selectivity towards cancer cells .

Data Table: Antitumor Activity of Benzodioxole Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Induces apoptosis |

| Compound B | HeLa | 20 | Inhibits cell cycle |

| (2E)-... | A549 | TBD | TBD |

Neuroprotective Effects

The neuroprotective properties of compounds featuring the benzodioxole scaffold have been explored in models of neurodegeneration. Specific studies indicate that these compounds may mitigate oxidative stress and inflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Mecanismo De Acción

The mechanism by which (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide exerts its effects typically involves binding to specific molecular targets such as enzymes or receptors. The benzodioxole ring may interact with aromatic residues in proteins, while the cyclopropyl group could enhance binding affinity through hydrophobic interactions.

Comparación Con Compuestos Similares

Similar Compounds

(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enamide: Lacks the cyclopropyl and hydroxypropyl groups.

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-propylprop-2-enamide: Lacks the cyclopropyl group but has a similar backbone.

Uniqueness

The presence of both the cyclopropyl and hydroxypropyl groups in (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide may confer unique biological activities and binding properties, distinguishing it from other similar compounds.

Actividad Biológica

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound features a unique structure that includes a benzodioxole moiety and a cyclopropyl-substituted hydroxypropyl chain. This configuration is believed to contribute to its biological properties.

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit notable anti-inflammatory effects. For instance, compounds like 5-benzofuranol have shown the ability to inhibit cyclooxygenase and lipoxygenase enzymes, which are crucial in the inflammatory response. The inhibition of these pathways can lead to reduced synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| 5-Benzofuranol | 0.1 | 5-Lipoxygenase |

| L-651,896 | 1.1 | Prostaglandin E2 synthesis |

Antioxidant Activity

Compounds containing benzodioxole structures are often linked to antioxidant activity. The presence of phenolic hydroxyl groups can scavenge free radicals, thus protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

The mechanism through which this compound exerts its effects may involve modulation of key signaling pathways associated with inflammation and oxidative stress:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

- Free Radical Scavenging : The presence of hydroxyl groups allows for interaction with reactive oxygen species (ROS).

- Gene Expression Modulation : Potential alteration in the expression of pro-inflammatory cytokines.

Study on Anti-inflammatory Effects

A study conducted on a related compound demonstrated significant reductions in inflammation markers in mouse models subjected to arachidonic acid-induced inflammation. The compound was able to lower levels of leukotrienes and prostaglandins effectively .

Neuroprotective Effects

Another study highlighted the neuroprotective potential of benzodioxole derivatives against oxidative stress-induced neuronal cell death. The results showed that treatment with these compounds led to increased cell viability and reduced markers of apoptosis in cultured neurons .

Propiedades

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-N-(3-cyclopropyl-3-hydroxypropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c18-13(12-3-4-12)7-8-17-16(19)6-2-11-1-5-14-15(9-11)21-10-20-14/h1-2,5-6,9,12-13,18H,3-4,7-8,10H2,(H,17,19)/b6-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFSLNNMCFPTAI-QHHAFSJGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.